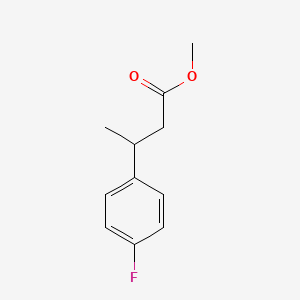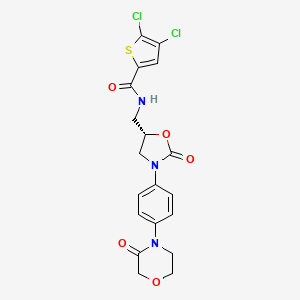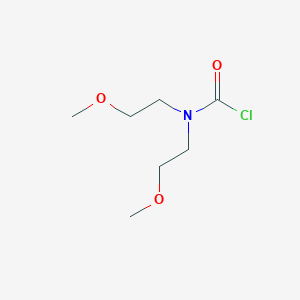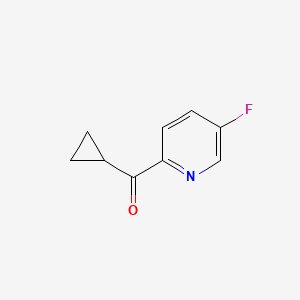
1,3-Propanediol, 2-(2-bromophenyl)-
Vue d'ensemble
Description
1,3-Propanediol, 2-(2-bromophenyl)- is a chemical compound with the formula C5H10Br2O2 . It is also known by other names such as Dibromoneopentyl glycol, Dibromopentaerythritol, Pentaerythritol dibromide, Pentaerythritol dibromohydrin, 1,3-Dibromo-2,2-dimethylolpropane, 2,2-Bis (bromomethyl)-1,3-propanediol, 2,2-Dibromomethyl-1,3-propanediol, and others .
Molecular Structure Analysis
The molecular structure of 1,3-Propanediol, 2-(2-bromophenyl)- can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Applications De Recherche Scientifique
Application 1: Bio-Based Polyesters for Resin Applications
- Summary of Application: 1,3-Propanediol is used in the creation of high molecular weight polyesters for plastic applications . These polyesters are important raw materials for a myriad of applications, especially in the field of coatings and radical curing polymers .
- Methods of Application: 1,3-Propanediol is derived from microbial fermentation of glucose from starch . It is then used as a monomer in the synthesis of polyesters .
- Results or Outcomes: The use of 1,3-propanediol increases the bio-based content of polyester resins, making it a valuable alternative to petrochemical diols . This contributes to the growing interest in bio-based materials .
Application 2: Biosynthesis of 1,3-Propanediol
- Summary of Application: 1,3-Propanediol can be produced biologically from glycerol using certain microorganisms . This process has gained more importance due to its flexible properties as a monomer .
- Methods of Application: The production of 1,3-Propanediol involves the use of microbial physiology and genetics, along with molecular tools and techniques . The process involves the dissimilation of glycerol, a by-product of biodiesel production .
- Results or Outcomes: The biological production of 1,3-Propanediol has increased its availability and market potential . It has been used in the synthesis of a new polyester called polytrimethylene terephthalate (PTT) .
Application 3: Polyurethane and Polycarbonate Synthesis
- Summary of Application: Polyols derived from polyester resins, which use 1,3-Propanediol as a monomer, are precursors for the synthesis of polyurethanes and polycarbonates .
- Methods of Application: The synthesis of these polymers involves the reaction of the polyol with a diisocyanate (for polyurethanes) or phosgene (for polycarbonates) .
- Results or Outcomes: The use of 1,3-Propanediol in these applications contributes to the production of bio-based materials, which is a growing trend in the polymer field .
Application 4: Cosmetics and Pharmaceuticals
- Summary of Application: 1,3-Propanediol is an important chemical that has been widely used in the cosmetics and pharmaceutical industries .
- Methods of Application: In cosmetics, it can be used as a humectant, emollient, or solvent. In pharmaceuticals, it can be used as a solvent or carrier for active ingredients .
- Results or Outcomes: The use of 1,3-Propanediol in these industries has contributed to the development of more sustainable and bio-based products .
Application 5: Reduction of Azides and Protection of Carbonyl Groups
- Summary of Application: 2-Dodecyl-1,3-propanedithiol, a derivative of 1,3-propanediol, can be used in place of 1,3-propanedithiol in organic reactions . This includes the reduction of azides and protection of carbonyl groups .
- Methods of Application: The preparation of 2-Dodecyl-1,3-propanedithiol involves a non-malodorous procedure . It can then be used in various organic reactions .
- Results or Outcomes: The use of 2-Dodecyl-1,3-propanedithiol provides an odorless alternative to 1,3-propanedithiol . This can improve the working conditions in laboratories and industries where these reactions are carried out .
Safety And Hazards
Propriétés
IUPAC Name |
2-(2-bromophenyl)propane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2/c10-9-4-2-1-3-8(9)7(5-11)6-12/h1-4,7,11-12H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRALTOMIFDUMSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CO)CO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Propanediol, 2-(2-bromophenyl)- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(Pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1432327.png)
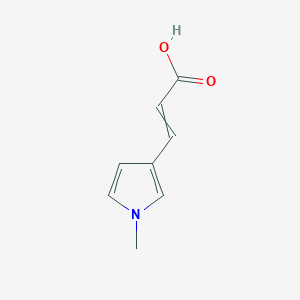
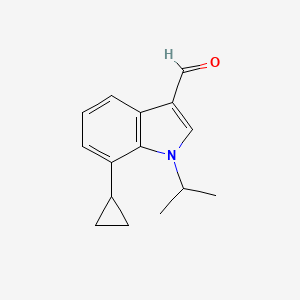
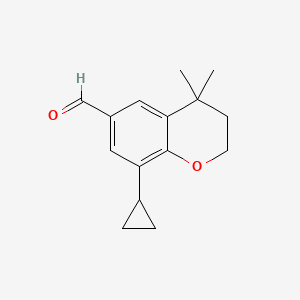
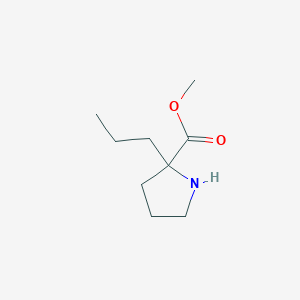
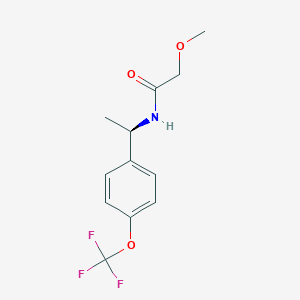
![4-Pentenamide, 3-(hydroxymethyl)-N-[(1S)-1-(1-naphthalenyl)ethyl]-, (3S)-](/img/structure/B1432336.png)
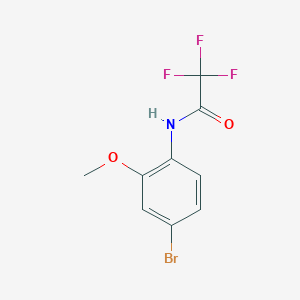
![N-(1-Naphthalen-1-ylethyl)-3-[2-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B1432340.png)
